![molecular formula C11H9NO2 B1352960 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 67735-60-8](/img/structure/B1352960.png)
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
“1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a solid substance with a white or light yellow crystalline appearance . It has a special smell and exhibits relatively good solubility when dissolved in some organic solvents, such as ethanol, diethyl ether, and dichloromethane .
Synthesis Analysis
The synthesis of “this compound” involves various methods. One common method is by reacting p-dichloroquinoline with formaldehyde . For specific preparation steps, reference may be made to relevant organic synthesis literatures or patents .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H9NO2/c1-12-10-5-3-2-4-8 (10)6-9 (7-13)11 (12)14/h2-7H,1H3
. Chemical Reactions Analysis
The compound has been used in the synthesis of various organic compounds, such as drugs, dyes, and pesticides . It can also be used as a ligand for certain catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.2 . It has a density of 1.321, a melting point of 215℃, a boiling point of 326.6±41.0 °C (Predicted), and a flash point of 149.7°C . It also has a vapor pressure of 0.000214mmHg at 25°C and a refractive index of 1.671 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized using various techniques. For instance, Song Li-qian (2014) described the synthesis of a related compound, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, using a process that includes ammonolysis of ester, cyclization, methylation of amine, and hydrolysis reactions (Song Li-qian, 2014).
Chemical Characterization : Ramachandran et al. (2020) synthesized and characterized novel Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones-N-4-substituted pro-ligands, confirming their structures through spectroscopic techniques and X-ray crystallography (E. Ramachandran et al., 2020).
Biological and Catalytic Applications
- Catalytic Applications : Ruthenium(II) complexes incorporating 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone hybrid ligand have been found to act as versatile catalysts for dehydrogenative amide synthesis, as demonstrated by Selvamurugan et al. (2017). These complexes showed high activity in substrates including phenyl-, pyridine-, furan-, and thiophene-substituted alcohols (Sellappan Selvamurugan et al., 2017).
- Biological Activities : The Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones exhibited significant cytotoxicity against human tumor cells and were able to overcome cisplatin resistance, as highlighted in the research by Ramachandran et al. (2020). These findings indicate a potential application in cancer therapy (E. Ramachandran et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The compound’s interaction with AChE and the resulting increase in acetylcholine levels can counteract the conductivity of nerve impulses compromised in certain neurodegenerative diseases .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting AChE, the compound prevents the hydrolysis of acetylcholine, leading to an increase in its levels . This can influence the activity of various enzymes such as tyrosinase, topoisomerase, kinase, ribonucleotide reductase, or metalloproteinase .
Pharmacokinetics
Its strong potency in inhibiting ache suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels and potential influence on the activity of various enzymes . These effects could have therapeutic implications in conditions such as Alzheimer’s disease, where an increase in acetylcholine levels could potentially alleviate symptoms .
Action Environment
Like many chemical compounds, it may be sensitive to conditions such as temperature, ph, and the presence of other substances . Care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions .
Safety and Hazards
During use or storage, care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions . It may be irritating to the eyes, skin, and respiratory tract, so appropriate personal protective equipment such as safety glasses, gloves, and respiratory protection should be worn during operation .
properties
IUPAC Name |
1-methyl-2-oxoquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406782 | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67735-60-8 | |
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the context of the research article?
A1: The research article highlights the use of this compound as a starting material for synthesizing quinolone-substituted indolyl-4H-chromenes. [] These compounds are considered biologically relevant and potentially valuable in pharmaceutical research. The study focuses on a novel, green, and efficient method for this synthesis, utilizing L-proline as a catalyst and water as a solvent. This approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions.
Q2: Could you elaborate on the green chemistry aspects of using this compound in this specific synthesis?
A2: The research emphasizes the green chemistry principles applied in this synthesis. [] Utilizing L-proline, a naturally occurring amino acid, as a catalyst, and water as a solvent significantly reduces the environmental impact compared to traditional synthetic methods that often rely on toxic solvents and reagents. This approach aligns with the principles of green chemistry, promoting sustainable and environmentally benign practices in chemical synthesis.
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